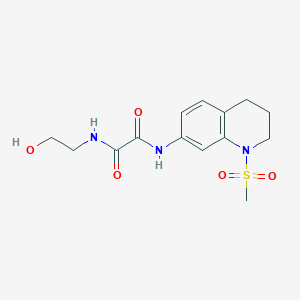

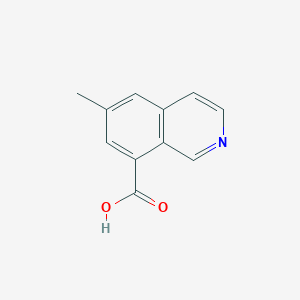

N-(2-羟乙基)-N'-(1-甲基磺酰基-3,4-二氢-2H-喹啉-7-基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions and careful selection of reagents and conditions. In the case of quinoline derivatives, which are structurally related to the compound of interest, various methods have been developed. For instance, the synthesis of 2-hydroxyamino-3-methylimidazolo[4,5-f]quinoline was achieved through a modified method, which included purification steps such as C18 Sep-Pack and semi-preparative high-performance liquid chromatography (HPLC) . Similarly, the synthesis of N-arylsulfonyl-substituted alkoxyaminoaceto hydroxamic acid derivatives involved the combination of a biphenylsulfonyl group with oxyamino oxygen in the central skeleton . Another approach utilized Sonogashira couplings under thermal or microwave conditions to synthesize antitumor 4-[1-(arylsulfonyl-1H-indol-2-yl)]-4-hydroxycyclohexa-2,5-dien-1-ones . Lastly, the synthesis of 5-methylfuro[3,2-c]quinolin-4(5H)-one was optimized using palladium-catalyzed cyclization of N-(2-iodophenyl)-N-methyl-3-furamide .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often confirmed through various analytical techniques. Mass spectral analysis following derivatization is a common method to confirm the structure of such compounds . The structural confirmation is crucial as it ensures the correct compound has been synthesized for further testing, such as mutagenicity or inhibitory activity studies.

Chemical Reactions Analysis

The reactivity of quinoline derivatives can be quite diverse. For example, N-hydroxy-IQ, a metabolite of IQ, was found to be directly mutagenic, implicating its hydroxylamine in the carcinogenicity of IQ . This highlights the importance of understanding the chemical reactions and interactions that these compounds can undergo, as they can have significant biological implications.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For instance, the presence of a biphenylsulfonyl group and oxyamino oxygen can confer selectivity for certain matrix metalloproteinases, which is important for the development of selective inhibitors . The solubility, stability, and reactivity of these compounds are key factors that determine their suitability for use as therapeutic agents or in other applications.

Case Studies

The papers provided do not detail specific case studies but do mention the application of synthesized compounds in biological assays. For example, the anti-invasive properties of N-arylsulfonyl-substituted alkoxyaminoaceto hydroxamic acid derivatives were tested in an in vitro model of invasion on matrigel, using cellular lines of fibrosarcoma HT1080 . Additionally, the synthesized quinol derivatives showed selective inhibition of cancer cell lines of colon and renal origin . These examples demonstrate the potential therapeutic applications of quinoline derivatives and the importance of their synthesis and characterization.

科学研究应用

铜(II)催化的磺酰化

本研究提出了一种远程磺酰化N-(喹啉-8-基)苯甲酰胺衍生物的方法,包括与N-(2-羟乙基)-N'-(1-甲基磺酰基-3,4-二氢-2H-喹啉-7-基)草酰胺结构相关的化合物。该工艺利用环境友好的副产品和稳定的、安全的亚硫酸钠作为硫化物来源。此类方法突出了这些化合物在合成衍生物中的作用,由于其环保且气味较小的生产方法,这些衍生物在制药和材料科学中具有潜在应用 (Xia et al., 2016)。

抗癌活性

另一个重要的应用领域是抗癌研究,其中该化合物的衍生物,特别是2-(苯磺酰基)喹啉N-羟基丙烯酰胺,已显示出对组蛋白脱乙酰酶(一种在癌症进展中至关重要的酶)的有效抑制活性。通过构效关系研究,这些化合物表现出显着的酶促和细胞活性,表明它们作为抗癌剂的潜力 (Lee et al., 2016)。

神经学研究

与该化合物相关的N-磺酰基衍生物已被合成并表征为NMDA和AMPA受体的甘氨酸位点的拮抗剂,突出了它们在神经学研究中的重要性。鉴于这些受体在大脑功能中的关键作用,这些发现表明在研究和潜在治疗神经系统疾病方面的应用 (Hays et al., 1993)。

代谢和毒理学研究

该化合物的衍生物已被研究其代谢过程,突出了酯水解在其代谢中的重要性。这项研究提供了对新型合成大麻素受体激动剂的药代动力学和毒理学的见解,这可能导致更安全的治疗剂的开发 (Richter et al., 2022)。

抗疟疾和COVID-19研究

对N-(苯磺酰基)乙酰胺衍生物的反应性的研究为抗疟疾活性和在COVID-19药物发现中的潜在应用开辟了途径。这些化合物的理论和分子对接研究表明它们在开发治疗这些疾病方面很有用,展示了该化合物在传染病研究中的多功能性 (Fahim & Ismael, 2021)。

属性

IUPAC Name |

N-(2-hydroxyethyl)-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O5S/c1-23(21,22)17-7-2-3-10-4-5-11(9-12(10)17)16-14(20)13(19)15-6-8-18/h4-5,9,18H,2-3,6-8H2,1H3,(H,15,19)(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANUPPIFANAFZLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxyethyl)-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5Z)-5-[(phenylamino)methylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B2546167.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-ethoxyphenyl)methanone](/img/structure/B2546170.png)

![2-(3-Methylphenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B2546174.png)

![3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide](/img/structure/B2546177.png)

![3-bromo-2-hydroxy-5-methoxybenzenecarbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B2546179.png)

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(ethylthio)benzamide](/img/structure/B2546183.png)

![N-(2,4-dimethylphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2546186.png)